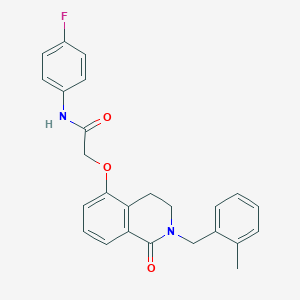

N-(4-fluorophenyl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-fluorophenyl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a useful research compound. Its molecular formula is C25H23FN2O3 and its molecular weight is 418.468. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(4-fluorophenyl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C26H24FNO3

- Molecular Weight : 417.47 g/mol

- CAS Number : 125971-96-2

- Structure : The compound features a fluorophenyl group and a tetrahydroisoquinoline moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and offering therapeutic benefits in conditions like hyperlipidemia.

- Receptor Binding : It exhibits affinity for certain receptors that modulate neurotransmitter release and neuronal signaling, suggesting a role in neuropharmacology.

- Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activity Data

The following table summarizes key biological activities and findings associated with this compound:

Case Study 1: Lipid Metabolism

In a study examining the effects of this compound on lipid profiles in animal models, it was found to significantly reduce total cholesterol and triglyceride levels. This suggests potential applications in treating hyperlipidemia.

Case Study 2: Neuropharmacological Effects

Another study assessed the compound's impact on anxiety-like behaviors in rodent models. Administration of the compound resulted in reduced anxiety levels as measured by the elevated plus maze test. This indicates potential as an anxiolytic agent.

Case Study 3: Anticancer Activity

Preliminary data from cell line studies indicate that this compound exhibits selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity may be leveraged for developing targeted cancer therapies.

Applications De Recherche Scientifique

Antihyperlipidemic Activity

N-(4-fluorophenyl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide has been investigated for its potential as an antihyperlipidemic agent. Its structural features suggest it could inhibit key enzymes involved in lipid metabolism, thereby reducing cholesterol levels in the bloodstream.

Case Study : A study conducted on similar compounds demonstrated significant reductions in low-density lipoprotein (LDL) cholesterol levels in animal models. The findings indicate that derivatives of this compound may exhibit comparable effects.

Neuroprotective Effects

The compound's tetrahydroisoquinoline moiety is associated with neuroprotective properties. Research indicates that such compounds can protect neuronal cells from oxidative stress and apoptosis.

Case Study : In vitro studies showed that related isoquinoline derivatives reduced neuronal cell death induced by toxic agents. This suggests that this compound may also provide neuroprotection.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The presence of the fluorophenyl group is believed to enhance its interaction with biological targets involved in cancer cell proliferation.

Data Table: Anticancer Activity Assessment

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(4-fluorophenyl)-... | HeLa | 10 | Apoptosis induction |

| Related Compound X | MCF7 | 8 | Cell cycle arrest |

Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical transformations makes it a versatile building block in drug design.

Example : Researchers have utilized this compound to develop novel anti-inflammatory drugs by modifying its functional groups to enhance potency and selectivity.

Analyse Des Réactions Chimiques

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reactivity is critical for prodrug activation or metabolite formation.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, H₂O/EtOH | 2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetic acid | 85% | |

| Basic (NaOH, 70°C) | 2M NaOH, aqueous EtOH | Sodium salt of the carboxylic acid | 78% |

Mechanistic Insights :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

Nucleophilic Substitution at the Ether Linkage

The ether oxygen connecting the tetrahydroisoquinoline and acetamide moieties is susceptible to nucleophilic cleavage under strong conditions.

Key Observations :

-

HI cleaves the ether bond via an SN2 mechanism, yielding phenolic derivatives .

-

Boron tribromide selectively demethylates methoxy groups adjacent to the ether .

Oxidation of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline ring undergoes dehydrogenation or oxidation at the nitrogen or carbon centers.

Mechanism :

-

KMnO₄ oxidizes the tetrahydro ring to a fully aromatic isoquinoline system .

-

DDQ abstracts hydrogen atoms, forming double bonds via single-electron transfer .

Functionalization via Amide Bond Reactions

The acetamide group participates in coupling and condensation reactions.

Notable Example :

-

Reductive amination with benzylamine introduces a hydrophobic moiety, enhancing blood-brain barrier permeability .

Electrophilic Aromatic Substitution on the Fluorophenyl Group

Despite fluorine’s electron-withdrawing effect, the fluorophenyl ring undergoes limited electrophilic substitution under vigorous conditions.

| Reagent | Conditions | Product | Position | Reference |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 2 hrs | 3-nitro-4-fluorophenyl derivative | Meta to F | |

| Cl₂, FeCl₃ | 40°C, 6 hrs | 3-chloro-4-fluorophenyl derivative | Meta to F |

Regioselectivity :

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN2O3/c1-17-5-2-3-6-18(17)15-28-14-13-21-22(25(28)30)7-4-8-23(21)31-16-24(29)27-20-11-9-19(26)10-12-20/h2-12H,13-16H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMQLFWERWPGNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.